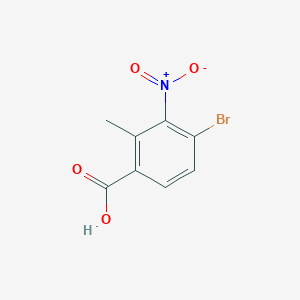
4-Bromo-2-methyl-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methyl-3-nitrobenzoic acid is an aromatic compound with a bromine, methyl, and nitro group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2-methyl-3-nitrobenzoic acid can be synthesized through a multi-step process involving nitration, bromination, and carboxylation reactions. One common method involves the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom at the desired position . The reaction conditions typically involve the use of fuming nitric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nitration: Fuming nitric acid, sulfuric acid as a catalyst.
Bromination: Bromine, N-bromosuccinimide (NBS), often in the presence of a radical initiator.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Major Products Formed
Reduction: 4-Amino-2-methyl-3-nitrobenzoic acid.
Nucleophilic substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methyl-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methyl-3-nitrobenzoic acid depends on the specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The nitro group can undergo reduction or substitution, while the bromine atom can be replaced by other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the bromine atom.
4-Bromo-2-nitrobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
4-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the benzoic acid core. This combination of substituents provides distinct reactivity and potential for diverse applications in synthesis and materials science .
Eigenschaften
Molekularformel |
C8H6BrNO4 |
|---|---|
Molekulargewicht |
260.04 g/mol |
IUPAC-Name |
4-bromo-2-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
MXZFUBKSBUDBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)
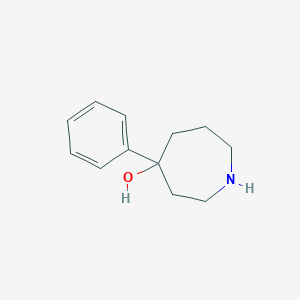

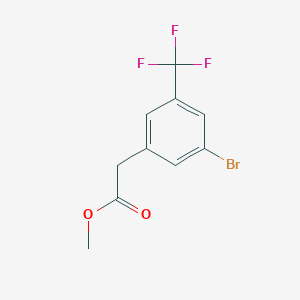
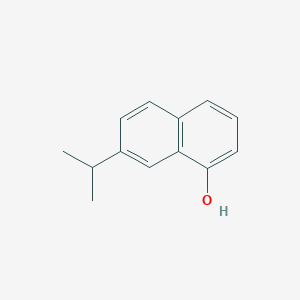
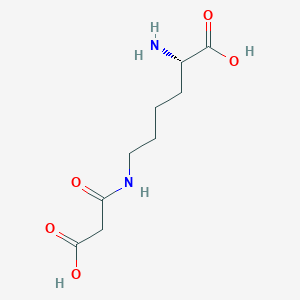
![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
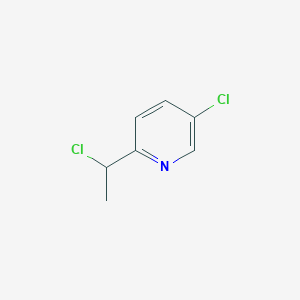
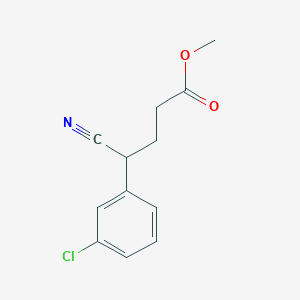
![2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720403.png)

![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)
![3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11720417.png)
